molecular formula C15H17F3N4O2S B11598582 5-{1-[2-(dimethylamino)ethyl]-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{1-[2-(dimethylamino)ethyl]-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11598582
M. Wt: 374.4 g/mol
InChI Key: WKJODVMFQZJSAU-UHFFFAOYSA-N
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Description

The compound 5-{1-[2-(DIMETHYLAMINO)ETHYL]-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule with a unique structure that includes a dihydropyridine ring, a trifluoromethyl group, and a diazinane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[2-(DIMETHYLAMINO)ETHYL]-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Formation of the diazinane-dione moiety: This can be synthesized through the reaction of a suitable precursor with thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{1-[2-(DIMETHYLAMINO)ETHYL]-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

5-{1-[2-(DIMETHYLAMINO)ETHYL]-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-{1-[2-(DIMETHYLAMINO)ETHYL]-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound may act on ion channels, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(DIMETHYLAMINO)ETHYL METHACRYLATE: Used in polymer synthesis and has similar dimethylamino and ethyl groups.

    2-(DIMETHYLAMINO)ETHANOL: A simpler compound with similar functional groups, used in organic synthesis.

Uniqueness

5-{1-[2-(DIMETHYLAMINO)ETHYL]-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: is unique due to its combination of a dihydropyridine ring, a trifluoromethyl group, and a diazinane-dione moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C15H17F3N4O2S

Molecular Weight

374.4 g/mol

IUPAC Name

5-[1-[2-(dimethylamino)ethyl]-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C15H17F3N4O2S/c1-8-6-9(11-12(23)19-14(25)20-13(11)24)7-10(15(16,17)18)22(8)5-4-21(2)3/h6-7H,4-5H2,1-3H3,(H2,19,20,23,24,25)

InChI Key

WKJODVMFQZJSAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CCN(C)C)C(F)(F)F

Origin of Product

United States

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